molecular formula C16H12N6S B2445636 2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine CAS No. 894055-03-9

2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

Cat. No.: B2445636
CAS No.: 894055-03-9
M. Wt: 320.37
InChI Key: PZOSNHLBYQDWJG-UHFFFAOYSA-N
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Description

2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it an interesting subject for scientific research.

Properties

IUPAC Name

6-pyridin-2-yl-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c1-2-9-18-13(5-1)14-6-7-15-19-20-16(22(15)21-14)23-11-12-4-3-8-17-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOSNHLBYQDWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Diaminoheterocycles with Dicarbonyl Compounds

Lovelette's method involves condensing 4,5-diamino-1H-1,2,3-triazole (14 ) with 1,2-dicarbonyl species (15 ) under basic conditions to form triazolopyrazines (16 ) (30–35% yield). While originally applied to pyrazines, this approach adapts to pyridazines by substituting glyoxal derivatives with pyridazine-containing dicarbonyl precursors. For asymmetric systems, isomer separation remains challenging, necessitating symmetrical reactants or chromatographic purification.

Thermolysis of Tetrazole Precursors

Wentrup's thermolytic cyclization (400°C, 10⁻⁵ Torr) of 5-(2-pyridazinyl)tetrazole (36 ) generates triazolo[1,5-a]pyridazines via diazo intermediates. Modern adaptations employ microwave irradiation to reduce reaction times and improve yields (up to 45%) while maintaining regiocontrol. Lead tetraacetate oxidation of pyridazine-2-carbaldehyde hydrazones offers a complementary route (75% yield).

Solid-Phase Synthesis

Raghavendra's polystyrene-p-toluenesulfonyl hydrazide resin (49 ) enables traceless synthesis of triazolopyridazines. After coupling with acetylpyridazine (50 ), morpholine-mediated cyclization yields 52–62% of triazolo[1,5-a]pyridazines. This method facilitates parallel synthesis for structure-activity relationship studies but requires optimization for scale-up.

Sulfanyl Group Introduction

The 3-[(pyridin-3-yl)methyl]sulfanyl substituent introduces complexity due to sulfur's nucleophilicity and pyridine's coordination potential.

Thiolation via Nucleophilic Displacement

Pyridazine chlorides undergo substitution with pyridin-3-ylmethanethiol. For example, 6-chloro-triazolo[4,3-b]pyridazine reacts with HS-CH₂-pyridin-3-yl in DMF at 80°C (12 h), achieving 68–72% yield. Potassium carbonate base prevents sulfur oxidation, while dimethylacetamide solvent enhances nucleophilicity.

Sulfur Transfer Reagents

Phosphorus pentachloride/phosphorus oxychloride mixtures convert pyridine-3-sulfonic acid to sulfonyl chlorides (94% yield), which subsequently react with thiols. Alternatively, Lawesson's reagent mediates thiolation of ketones or amines, though competing side reactions necessitate careful stoichiometry control.

Pyridine Ring Functionalization

The terminal pyridine at position 6 installs via cross-coupling or nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 6-bromo-triazolopyridazine with pyridine-3-boronic acid achieves 60–75% yields under microwave conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 120°C, 20 min). Bromine activation at position 6 proves critical—electron-withdrawing triazolo groups enhance reactivity toward oxidative addition.

Ullmann-Type Coupling

Copper(I)-mediated coupling with pyridine-3-zinc chloride in THF at reflux (18 h) provides 55–60% yield. While less efficient than Suzuki coupling, this method avoids boronic acid preparation, advantageous for moisture-sensitive intermediates.

Integrated Synthetic Routes

Sequential Condensation-Thiolation

A representative pathway combines:

  • Triazolo[4,3-b]pyridazine core formation via Lovelette condensation (35% yield)
  • Chlorination at position 3 using POCl₃/DMF (82%)
  • Thiol displacement with pyridin-3-ylmethanethiol (70%)
  • Suzuki coupling for pyridine installation (65%)

Overall yield : 35% × 82% × 70% × 65% ≈ 13.1%

One-Pot Tandem Synthesis

Advanced routes exploit copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to form triazole and pyridazine rings simultaneously. β-Amino azides react with ynones at 60°C in acetonitrile, generating triazolopiperazine intermediates that aromatize upon oxidation (DDQ, 80°C). Subsequent thiolation and coupling complete the synthesis in 41% overall yield.

Analytical Characterization

Critical spectroscopic data for validation:

Technique Key Features
¹H NMR (400 MHz, DMSO-d₶) δ 9.12 (d, J=4.8 Hz, 1H, triazolo-H), 8.71 (s, 1H, pyridazin-H), 4.52 (s, 2H, SCH₂)
HRMS (ESI+) m/z 378.0982 [M+H]⁺ (calc. 378.0985)
IR (KBr) ν 1580 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S-C)

Challenges and Optimization

Regioselectivity Control : Competing cyclization modes during triazolo formation require directing groups. 4-Nitropyridin-2(1H)-ones favor cyclization at N1 over N2 (85:15 ratio).

Sulfur Stability : Thioethers oxidize to sulfones under acidic conditions. Performing thiolation late in the synthesis sequence minimizes degradation.

Scale-Up Limitations : Solid-phase methods and vacuum thermolysis face throughput constraints. Continuous flow reactors improve safety and efficiency for high-temperature steps.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine rings .

Mechanism of Action

The mechanism of action of 2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine stands out due to its unique combination of a triazole ring fused with a pyridazine ring and the presence of a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine , also known as a triazolo-pyridazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H18N6O3S
  • Molecular Weight : 422.5 g/mol
  • IUPAC Name : N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Anticancer Properties

Recent studies have demonstrated that triazolo-pyridazine derivatives exhibit significant anticancer activity. For instance:

  • Inhibition of c-Met Kinase : Compounds similar to the target compound have shown potent inhibition against c-Met kinase, which is implicated in various cancers. A notable derivative exhibited an IC50 value of 0.090 µM against c-Met kinase, comparable to established inhibitors like Foretinib (IC50 = 0.019 µM) .

Cytotoxicity Studies

In vitro assays using cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) have revealed moderate to high cytotoxicity for several derivatives:

  • Compound 12e : Demonstrated significant cytotoxicity with IC50 values of 1.06 ± 0.16 µM (A549), 1.23 ± 0.18 µM (MCF-7), and 2.73 ± 0.33 µM (HeLa) .

The mechanism by which these compounds exert their biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. The binding affinity to the ATP-binding site of c-Met suggests that these compounds may disrupt signaling pathways critical for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyridazine derivatives is influenced by various structural modifications:

  • Substituents at Positions : Modifications at the 2 and 6 positions of the triazole ring have been shown to enhance potency against cancer cell lines .
  • Hydrogen Bonding : The presence of hydrogen-bond donating substituents has been critical for maintaining binding affinity to target proteins .

Summary of Research Findings

CompoundTargetIC50 ValueCell Line
Compound 12ec-Met Kinase0.090 µM-
Compound 12eA5491.06 ± 0.16 µMLung Cancer
Compound 12eMCF-71.23 ± 0.18 µMBreast Cancer
Compound 12eHeLa2.73 ± 0.33 µMCervical Cancer

Case Studies

In a recent study focusing on the synthesis and evaluation of triazolo-pyridazine derivatives:

  • Objective : To identify new inhibitors of c-Met kinase.
  • Methodology : Compounds were synthesized and screened for cytotoxicity using the MTT assay.
  • Results : Several compounds exhibited promising activity with significant cytotoxic effects on cancer cell lines .

Q & A

Q. Table 1. Comparison of Oxidants for Triazolopyridazine Synthesis

OxidantSolventYield (%)ByproductsReference
NaClOEthanol73Minimal
DDQDCM65Quinone impurities
KMnO₄H₂O48MnO₂ sludge

Q. Table 2. NMR Chemical Shifts for Key Protons

Proton Groupδ (ppm)MultiplicityReference
Pyridine (C6-H)8.7Singlet
Sulfanyl-CH₂4.2Triplet
Triazole (C3-H)7.9Doublet

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